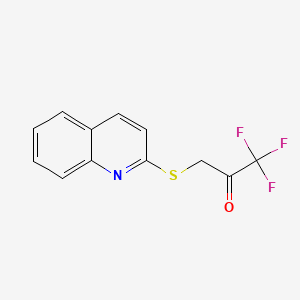
2-Propanone, 1,1,1-trifluoro-3-(2-quinolinylthio)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propanone, 1,1,1-trifluoro-3-(2-quinolinylthio)- is a complex organic compound that features a trifluoromethyl group and a quinoline moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanone, 1,1,1-trifluoro-3-(2-quinolinylthio)- typically involves the reaction of 2-quinolinethiol with 1,1,1-trifluoroacetone under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to isolate the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) is common to achieve high purity levels required for various applications.
化学反応の分析
Types of Reactions
2-Propanone, 1,1,1-trifluoro-3-(2-quinolinylthio)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles such as amines, thiols, and halides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Derivatives with different functional groups replacing the trifluoromethyl group
科学的研究の応用
2-Propanone, 1,1,1-trifluoro-3-(2-quinolinylthio)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce trifluoromethyl and quinoline groups into target molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.
Industry: Utilized in the development of advanced materials and chemical intermediates for various industrial processes.
作用機序
The mechanism of action of 2-Propanone, 1,1,1-trifluoro-3-(2-quinolinylthio)- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The quinoline moiety can interact with nucleic acids and proteins, potentially disrupting cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
1,1,1-Trifluoro-2-propanone: A simpler analog without the quinoline moiety.
1,1,1-Trifluoro-3-phenyl-2-propanone: Contains a phenyl group instead of the quinoline moiety.
3,3,3-Trifluoroacetone: Another trifluoromethyl ketone with different substituents.
Uniqueness
2-Propanone, 1,1,1-trifluoro-3-(2-quinolinylthio)- is unique due to the presence of both the trifluoromethyl group and the quinoline moiety. This combination imparts distinct chemical and biological properties, making it valuable for specific applications that require these unique characteristics.
特性
CAS番号 |
127183-41-9 |
|---|---|
分子式 |
C12H8F3NOS |
分子量 |
271.26 g/mol |
IUPAC名 |
1,1,1-trifluoro-3-quinolin-2-ylsulfanylpropan-2-one |
InChI |
InChI=1S/C12H8F3NOS/c13-12(14,15)10(17)7-18-11-6-5-8-3-1-2-4-9(8)16-11/h1-6H,7H2 |
InChIキー |
NOZMNNOYQKVRAO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC(=N2)SCC(=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


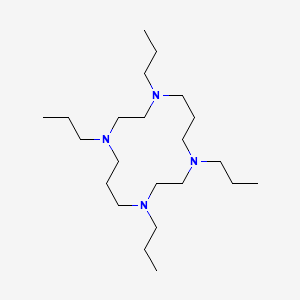
![1-[tert-Butyl(dimethyl)silyl]-2-phenylethan-1-one](/img/structure/B14284551.png)
![2-[(E)-2H-tetrazol-5-yliminomethyl]phenol](/img/structure/B14284557.png)
![1-[(2-Ethenylphenyl)methyl]-1,4,8,11-tetraazacyclotetradecane](/img/structure/B14284563.png)

![4-heptyl-2-[(E)-C-[(7E)-7-(5-heptyl-2-hydroxyphenyl)-7-hydroxyiminoheptyl]-N-hydroxycarbonimidoyl]phenol](/img/structure/B14284581.png)
![[1,1'-Biphenyl]-2-sulfonamide, 4'-formyl-N-[(propylamino)carbonyl]-](/img/structure/B14284589.png)
![methyl 2-[(E)-hydroxyiminomethyl]pyridine-3-carboxylate](/img/structure/B14284595.png)

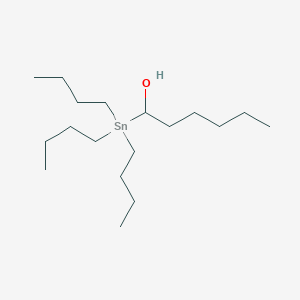
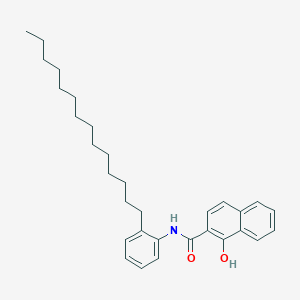

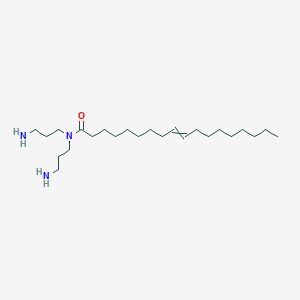
![2-[4-(Decyloxy)phenyl]-5-(octyloxy)pyridine](/img/structure/B14284627.png)
